N-benzyl-2-phenoxybenzamide
Description
N-Benzyl-2-phenoxybenzamide is a synthetic benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a phenoxy substituent at the 2-position of the benzamide core. Its molecular formula is C₂₀H₁₇NO₂, with a molecular weight of 303.36 g/mol.
Key structural features include:
- Benzamide backbone: Provides a rigid aromatic framework.
- Phenoxy group at the 2-position: Enhances steric and electronic interactions with biological targets.
- N-Benzyl substitution: Influences solubility and receptor-binding affinity.
Properties
IUPAC Name |
N-benzyl-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDNKOZHUOHVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-benzyl-2-phenoxybenzamide involves its interaction with specific molecular targets, such as EP4 and EP2 receptors of prostaglandin E2 (PGE2). By modulating these receptors, the compound can influence various signaling pathways, leading to therapeutic effects in conditions like cancer, pain, and inflammation . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to bind to these receptors and alter their activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
N-Benzoyl-2-hydroxybenzamide
4-Bromo-N-(2-nitrophenyl)benzamide (4MNB)
- Structure: Contains a nitro group (-NO₂) and bromine atom at the 4-position of the benzamide.
- Crystallography: Exhibits two molecules per asymmetric unit, with notable differences in bond angles and torsion angles compared to this compound .
- Applications : Primarily studied for its crystallographic properties rather than biological activity .
N-Allyl-2-{[2-(2-phenoxyethoxy)benzoyl]amino}benzamide
- Structure: Incorporates an allyl group and a phenoxyethoxy side chain.
- Molecular Weight : C₂₅H₂₄N₂O₄ (424.47 g/mol).
- Key Difference: The extended phenoxyethoxy chain increases hydrophobicity and may alter pharmacokinetic properties compared to this compound .
N-(2-Chlorobenzyl)-2-[methyl(phenylsulfonyl)amino]benzamide
- Structure: Substituted with a chlorobenzyl group and a methyl(phenylsulfonyl)amino moiety.
- Molecular Weight : 414.91 g/mol (C₂₁H₁₉ClN₂O₃S).
Data Table: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
